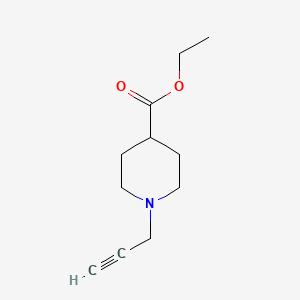

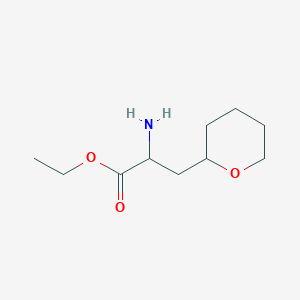

![molecular formula C22H24N4O5S2 B2360226 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one CAS No. 941926-02-9](/img/structure/B2360226.png)

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

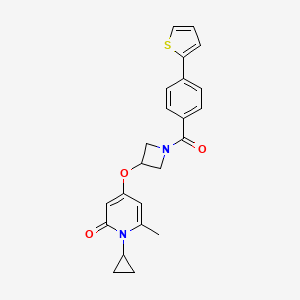

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. The compound may be involved in the synthesis of new molecules with potential activity against Mycobacterium tuberculosis. These derivatives can be synthesized through various pathways, including diazo-coupling and Knoevenagel condensation, and are compared with standard reference drugs for their inhibitory concentrations .

Anti-Inflammatory Properties

The structural analogs of benzothiazole have shown promising results as anti-inflammatory agents. The compound could be part of a series that, when synthesized and coupled with other pharmacophores, exhibits significant inhibition of COX enzymes, which are pivotal in the inflammatory process .

Antibacterial and Anti-Biofilm Activity

Benzothiazole derivatives are also being explored for their antibacterial properties. The compound may contribute to altering bacterial cell penetrability, affecting permeability-based antibiotic resistance, and potentially possessing anti-biofilm activity as an adjuvant mechanism of action .

Anticancer Activity

Some benzothiazole derivatives have been identified to induce apoptosis in cancer cells. The compound could be part of studies that focus on the synthesis of molecules that interact with cancer cell DNA and inhibit colony formation, thereby acting as potential anticancer agents .

Analgesic Activity

Compounds with a benzothiazole moiety have been associated with analgesic activity. The compound could be involved in the development of new analgesics that provide pain relief by targeting specific pathways in the nervous system .

Molecular Docking Studies

Benzothiazole derivatives are often used in molecular docking studies to predict the interaction between the compound and target proteins. This compound could be used in computational models to understand its binding affinity and predict its biological activity .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity . In addition, some benzothiazole derivatives have shown significant anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been found to inhibit cox-1 and cox-2 enzymes , which play a crucial role in inflammation. The inhibition of these enzymes can lead to reduced inflammation.

Biochemical Pathways

The inhibition of cox-1 and cox-2 enzymes by some benzothiazole derivatives can affect the synthesis of prostaglandins, which are key mediators of inflammation .

Result of Action

Some benzothiazole derivatives have shown significant anti-inflammatory activities . They have demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .

Propiedades

IUPAC Name |

4-(4-methylphenyl)sulfonyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S2/c1-16-4-7-18(8-5-16)33(30,31)14-2-3-21(27)24-10-12-25(13-11-24)22-23-19-9-6-17(26(28)29)15-20(19)32-22/h4-9,15H,2-3,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPJHSRLXAQXND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

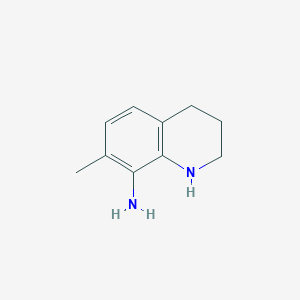

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2360145.png)

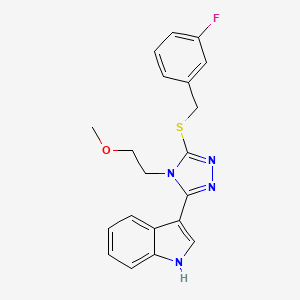

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2360146.png)

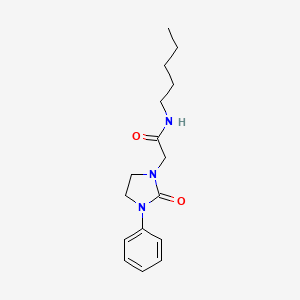

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2360148.png)

![N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide](/img/structure/B2360150.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B2360151.png)